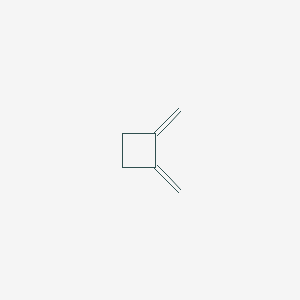

Cyclobutane, 1,2-bis(methylene)-

Beschreibung

Historical Context and Discovery

The discovery and characterization of cyclobutane, 1,2-bis(methylene)- emerged from systematic investigations into allene chemistry during the mid-20th century. The compound was first identified as a product of thermal allene dimerization processes, representing one of the earliest examples of controlled [2+2] cycloaddition reactions leading to substituted cyclobutane frameworks. Historical studies revealed that this compound forms through the thermal polymerization of liquid allene, yielding two primary dimers: 1,2-dimethylenecyclobutane and 1,3-dimethylenecyclobutane, with the 1,2-isomer being the major product.

Early synthetic investigations demonstrated that the formation of cyclobutane, 1,2-bis(methylene)- occurs through a carefully orchestrated thermal process involving allene dimerization at elevated temperatures. The mechanistic understanding evolved significantly when researchers recognized that the reaction proceeds via a bis-allyl diradical intermediate, challenging initial assumptions about concerted cycloaddition pathways. These foundational studies established the compound's synthetic accessibility while simultaneously revealing its inherent thermal lability and tendency toward further polymerization reactions.

The compound's structural characterization proved challenging initially due to its thermal instability and propensity for dimerization at ambient temperatures. Early researchers overcame these obstacles by employing low-temperature isolation techniques and specialized storage conditions, enabling detailed spectroscopic analysis that confirmed the proposed bicyclic structure with exocyclic methylene groups at adjacent positions.

Significance in Strained Carbocyclic Chemistry

Cyclobutane, 1,2-bis(methylene)- occupies a unique position within the realm of strained carbocyclic compounds due to its combination of cyclobutane ring strain and additional destabilization from the exocyclic double bonds. The compound exhibits exceptional ring strain characteristics that significantly influence its chemical reactivity and synthetic utility. The four-membered cyclobutane ring imposes considerable angle strain, with interior bond angles of approximately 90° deviating substantially from the ideal tetrahedral angle of 109.5°.

Table 1: Thermodynamic Properties of Cyclobutane, 1,2-bis(methylene)-

The presence of two exocyclic methylene groups introduces additional structural complexity and reactivity. These double bonds are positioned at adjacent carbon atoms, creating a highly reactive system prone to various chemical transformations including polymerization, cycloaddition reactions, and rearrangement processes. The compound's reactivity profile is further enhanced by the activation of these double bonds through the electron-withdrawing effect of the strained cyclobutane ring.

Table 2: Structural Parameters of Cyclobutane, 1,2-bis(methylene)-

The compound's strain energy represents a significant driving force for various chemical transformations. The combination of angle strain from the four-membered ring and the additional strain from the exocyclic double bonds creates a highly energetic system that readily participates in ring-opening reactions, rearrangements, and intermolecular cycloaddition processes. This reactivity profile has made cyclobutane, 1,2-bis(methylene)- an attractive target for synthetic chemists seeking to exploit strained ring systems for complex molecule construction.

Current Research Landscape and Trends

Contemporary research involving cyclobutane, 1,2-bis(methylene)- has expanded significantly beyond its initial discovery as an allene dimerization product. Current investigations focus primarily on developing new synthetic methodologies for accessing this compound and its derivatives, while simultaneously exploring novel applications in medicinal chemistry and materials science. The modern research landscape is characterized by sophisticated approaches to controlling the compound's inherent reactivity while harnessing its unique structural features for targeted applications.

Recent methodological advances have focused on copper-catalyzed synthetic strategies for preparing methylenecyclobutane derivatives, including cyclobutane, 1,2-bis(methylene)-. These approaches utilize copper-catalyzed borylative cyclization reactions that transform readily available linear alkynes into boromethylenecyclobutanes under relatively mild conditions. The methodology achieves excellent yields while demonstrating high regioselectivity and functional group tolerance, representing a significant advancement over traditional thermal dimerization approaches.

Table 3: Contemporary Synthetic Methods for Cyclobutane, 1,2-bis(methylene)- Derivatives

The medicinal chemistry applications of cyclobutane, 1,2-bis(methylene)- and related structures have emerged as a particularly active area of research. The compound's rigid structure and defined spatial arrangement of reactive sites make it attractive for drug discovery applications, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules. Researchers have demonstrated the utility of cyclobutane derivatives in preventing unwanted conformational flexibility in drug candidates, thereby enhancing target selectivity and metabolic stability.

Current trends in materials science applications focus on exploiting the compound's polymerization tendency for developing novel polymer architectures. The controlled polymerization of cyclobutane, 1,2-bis(methylene)- derivatives has shown promise for creating materials with unique mechanical and thermal properties. These applications leverage the compound's ability to undergo ring-opening polymerization while maintaining structural integrity through the cyclobutane backbone.

The field has also witnessed significant advances in computational studies aimed at understanding the compound's electronic structure and reactivity patterns. Modern quantum chemical calculations have provided detailed insights into the orbital interactions responsible for the compound's unique reactivity profile, enabling more rational approaches to synthetic design and application development. These computational studies have proven particularly valuable for predicting the outcomes of complex rearrangement reactions and guiding the development of new synthetic methodologies.

Eigenschaften

CAS-Nummer |

14296-80-1 |

|---|---|

Molekularformel |

C6H8 |

Molekulargewicht |

80.13 g/mol |

IUPAC-Name |

1,2-dimethylidenecyclobutane |

InChI |

InChI=1S/C6H8/c1-5-3-4-6(5)2/h1-4H2 |

InChI-Schlüssel |

QOFLWDYWJZBWHM-UHFFFAOYSA-N |

SMILES |

C=C1CCC1=C |

Kanonische SMILES |

C=C1CCC1=C |

Siedepunkt |

64.0 °C |

Andere CAS-Nummern |

14296-80-1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cyclobutane, 1,2-bis(methylene)- is characterized by its strained four-membered ring structure, which contributes to its reactivity and versatility in chemical reactions. The compound's unique puckered conformation allows for various interactions that are beneficial in synthetic applications.

Medicinal Chemistry

Cyclobutane derivatives have been increasingly explored in drug development due to their ability to enhance biological activity and metabolic stability.

- Drug Candidates : Cyclobutane rings have been incorporated into small-molecule drug candidates to improve their pharmacological properties. For instance, cyclobutane derivatives can prevent cis/trans isomerization that often complicates drug efficacy. By locking the scaffold into a specific orientation, these compounds can maintain desired interactions with biological targets .

- Case Study : A notable example includes the development of a cyclobutanol analogue that serves as a potent inhibitor of TTK kinase, demonstrating high bioavailability and selectivity over other kinases. This compound is currently undergoing clinical trials for cancer treatment .

Polymer Chemistry

Cyclobutane, 1,2-bis(methylene)- serves as a precursor for synthesizing various polymers and resins.

- Dicarboxylic Acid Derivatives : The hydrolysis of cyclobutane-1,2-dicyanide leads to the formation of cis-cyclobutane-1,2-dicarboxylic acid, which is useful in producing polyester resins when reacted with polyols such as glycols and glycerol .

| Polymer Type | Monomer Source | Applications |

|---|---|---|

| Polyester Resins | Cyclobutane-1,2-dicarboxylic acid | Coatings, adhesives |

| Polyurethanes | Cyclobutane derivatives | Flexible foams |

Organic Synthesis

The compound plays a crucial role in organic synthesis as a building block for more complex molecules.

- Synthesis of Natural Products : Recent studies have highlighted the use of cyclobutane-containing natural products in drug discovery. A general catalytic strategy has been developed for synthesizing these compounds efficiently while maintaining high regioselectivity .

- Case Study : The total synthesis of several cyclobutane-containing natural products from a common precursor demonstrates the versatility of cyclobutane derivatives in creating diverse chemical entities applicable in pharmaceuticals and agrochemicals .

Cyclobutane-containing compounds exhibit various biological activities that are being explored for therapeutic applications.

- Antimicrobial and Antitumor Properties : Research indicates that cyclobutane-containing alkaloids possess significant antimicrobial and antitumor activities. More than 60 biologically active compounds have been identified from natural sources, showcasing their potential as leads for drug discovery .

| Biological Activity | Compound Type | Source |

|---|---|---|

| Antimicrobial | Cyclobutane alkaloids | Terrestrial and marine species |

| Antitumor | Cyclobutane derivatives | Synthetic analogues |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Bulky groups (e.g., phenyl in 1,2-diphenylcyclobutane) reduce ring strain but may hinder reactivity, whereas smaller substituents (e.g., methylene or vinyl) favor radical-mediated rearrangements .

- Synthetic Pathways : The thermal dimerization method used for 1,2-bis(methylene)cyclobutane contrasts with alkylation or cross-coupling strategies required for derivatives with complex substituents .

Reactivity and Stability

- Diradical Intermediates : Pyrolysis of 1,2-bis(methylene)cyclobutane generates diradical 516, which undergoes skeletal rearrangements to form products like 518 and 519 (3:1 ratio at low conversions) . This contrasts with 1,2-diphenylcyclobutane, where steric hindrance from phenyl groups likely suppresses such intermediates.

- Isomerization : The 1,2-bis(methylene)cyclobutane system exhibits faster ring closure than cleavage during pyrolysis, minimizing deuterium exchange in mixed systems . In contrast, 1,3-bis(vinylidene)cyclobutane (a positional isomer) shows distinct stability and reactivity profiles due to differing substituent alignment .

Physical Properties

Key Observations :

- The smaller molecular size of 1,2-bis(methylene)cyclobutane contributes to higher volatility compared to derivatives with larger substituents.

- Computational data (e.g., Joback method) predict thermodynamic properties for 1,2-diisopropenylcyclobutane but are absent for other analogs .

Q & A

Q. What are the established synthetic routes for 1,2-bis(methylene)cyclobutane, and how are product yields optimized?

1,2-Bis(methylene)cyclobutane (C₆H₈) is synthesized via [2+2] cycloaddition reactions of allenes or alkenes under photochemical or thermal conditions. Key optimization parameters include temperature control, solvent selection (e.g., non-polar solvents to stabilize intermediates), and catalyst use (e.g., Lewis acids to enhance regioselectivity). Characterization via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) ensures purity. For example, highlights synthesis challenges due to dimerization at room temperature, necessitating low-temperature isolation (-80°C) .

Q. What experimental techniques are critical for determining the structural geometry of 1,2-bis(methylene)cyclobutane?

X-ray crystallography is the gold standard for confirming planar C₂v symmetry, as shown in . Infrared (IR) spectroscopy identifies vibrational modes (e.g., C=C stretches at ~1600 cm⁻¹), while computational methods like ab initio calculations (e.g., MINDO/3) validate bond angles and dihedral angles . Nuclear Overhauser effect (NOE) NMR experiments can further probe spatial proximity of methylene groups.

Q. How do storage conditions and molecular stability impact experimental reproducibility?

1,2-Bis(methylene)cyclobutane is thermally labile and prone to dimerization. Storage at 2–8°C in inert atmospheres (argon/nitrogen) minimizes degradation . Kinetic studies (e.g., Arrhenius plots) quantify decomposition rates, while differential scanning calorimetry (DSC) identifies exothermic decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the product distribution in pyrolysis studies of 1,2-bis(methylene)cyclobutane?

Pyrolysis generates diradical intermediates (e.g., 516 in ), which undergo skeletal rearrangements via internal rotation or ring closure. Product ratios (e.g., 518/519 ≈ 2:1) suggest competing pathways influenced by rotational barriers. Isotopic labeling (e.g., deuterated analogs) and time-resolved spectroscopy track intermediate lifetimes. Contradictions in product yields (e.g., absence of 517) are resolved by comparing cleavage vs. ring-closure kinetics using laser flash photolysis .

Q. How can computational models predict thermodynamic stability and reaction pathways for 1,2-bis(methylene)cyclobutane derivatives?

Density functional theory (DFT) calculates activation energies for ring-opening or dimerization pathways. For example, uses transition-state theory to model cis/trans isomerization barriers. Validation involves comparing computed vibrational spectra with experimental IR/Raman data. Molecular dynamics simulations further probe solvent effects on reaction trajectories .

Q. What advanced techniques mitigate challenges in studying transient intermediates like trimethylene cyclobutane?

Trimethylene cyclobutane dimerizes rapidly at ambient conditions. Cryogenic matrix isolation (e.g., argon matrices at 10 K) paired with Fourier-transform infrared (FTIR) spectroscopy captures transient species. Rapid-injection NMR or microfluidic reactors enable real-time monitoring of intermediates. demonstrates IR characterization at -80°C to prevent dimerization .

Data Contradiction Analysis

Q. How do researchers resolve discrepancies in product ratios from diradical-mediated reactions?

Contradictions arise from competing diradical fates (e.g., internal rotation vs. recombination). Controlled isotopic scrambling experiments (e.g., using ¹³C-labeled substrates) distinguish between concerted and stepwise mechanisms. shows that a 1:1 mixture of 515 and 1,2-bis(methylene)cyclobutane yields no dideuterated products, confirming faster ring closure than cleavage .

Methodological Recommendations

- Synthetic Design : Prioritize low-temperature, inert conditions to stabilize intermediates.

- Characterization : Combine crystallography, spectroscopy, and computational validation.

- Data Interpretation : Use isotopic labeling and kinetic modeling to resolve mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.